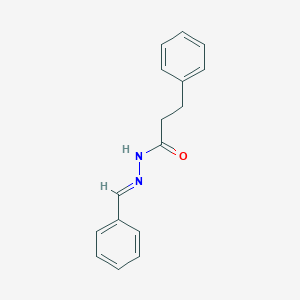

N'-benzylidene-3-phenylpropanohydrazide

Description

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(12-11-14-7-3-1-4-8-14)18-17-13-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19)/b17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJNPLIWNJFQD-GHRIWEEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzylidene-3-phenylpropanohydrazide can be synthesized through the condensation reaction between benzaldehyde and 3-phenylpropanohydrazide. The reaction typically involves mixing equimolar amounts of benzaldehyde and 3-phenylpropanohydrazide in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the hydrazone bond. After completion of the reaction, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-benzylidene-3-phenylpropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-3-phenylpropanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

Substitution: The benzylidene group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzylidene-3-phenylpropanohydrazide compounds.

Scientific Research Applications

N’-benzylidene-3-phenylpropanohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-benzylidene-3-phenylpropanohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N'-(Substituted benzylidene)-benzohydrazides

Compounds such as N'-(3-nitrobenzylidene)benzohydrazide (CAS 59394-92-2) and 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1) feature nitro groups on the benzylidene or benzohydrazide moieties. These electron-withdrawing substituents enhance reactivity in electrophilic substitutions compared to the target compound’s pyrazole ring, which may confer greater stability .

Heterocyclic Variations

- N'-{3-nitrobenzylidene}-2-(2-pyrimidinylsulfanyl)acetohydrazide (CAS 403660-13-9): The pyrimidinylsulfanyl group introduces sulfur-based hydrogen bonding and metal coordination sites, absent in the target compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N'-benzylidene-3-phenylpropanohydrazide | C₁₉H₁₈N₄O₂ | ~350.38* | Pyrazole ring, benzylidene moiety |

| N'-(3-nitrobenzylidene)benzohydrazide | C₁₄H₁₁N₃O₃ | 269.26 | Nitro substituent, simpler structure |

| 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide | C₁₄H₁₀N₄O₅ | 317.32 | Dual nitro groups, higher reactivity |

*Estimated based on structural similarity.

Biological Activity

N'-Benzylidene-3-phenylpropanohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases associated with cancer progression. This article reviews the biological activity of this hydrazide derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following structure:

This compound features a benzylidene group, which is known for enhancing biological activity through interactions with biological targets.

The primary mechanism of action for this compound involves its role as a c-Met inhibitor . The c-Met pathway is crucial in regulating cell proliferation, motility, and survival. Abnormal activation of this pathway is linked to various cancers. Studies have shown that N'-benzylidene derivatives can inhibit c-Met activity, leading to reduced tumor cell growth and increased apoptosis in cancer cells.

Inhibition Studies

Recent research has demonstrated that derivatives of N'-benzylidene hydrazides exhibit significant inhibitory effects on c-Met and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). For instance, one study reported an IC50 value of 0.37 nM for a closely related compound against c-Met, indicating potent inhibitory activity .

Biological Activity Overview

The biological activities associated with this compound include:

- Antitumor Activity : Demonstrated through inhibition of c-Met signaling pathways.

- Anti-inflammatory Effects : Potentially through modulation of cytokine release.

- Antimicrobial Properties : Some studies suggest hydrazides can exhibit antimicrobial effects against various pathogens.

Case Study 1: Antitumor Efficacy

A study focused on the synthesis and evaluation of N'-benzylidene hydrazides highlighted their effectiveness as c-Met inhibitors. The study involved in vitro assays where compounds were tested against several cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 10b | c-Met | 0.37 |

| 11b | c-Met | 3.41 |

| 11b | VEGFR-2 | 25.34 |

Case Study 2: Anti-inflammatory Activity

Another investigation evaluated the anti-inflammatory properties of various hydrazides, including N'-benzylidene derivatives. The study found that these compounds could reduce the production of inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.